1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione
Description
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione is a substituted isatin derivative. Isatin (1H-indole-2,3-dione) is a heterocyclic compound with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound in question features a benzyl group substituted with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 4- and 3-positions, respectively. This substitution pattern distinguishes it from other isatin derivatives by altering electronic and steric properties, which may influence its reactivity, binding affinity, and pharmacological activity.
Isatin derivatives are typically synthesized via alkylation of the indole nitrogen using substituted benzyl halides or through Mannich reactions . The presence of alkoxy groups on the benzyl moiety enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C18H17NO4/c1-3-23-15-9-8-12(10-16(15)22-2)11-19-14-7-5-4-6-13(14)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |
InChI Key |
WRERAQYTPVPWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation of Vanillin: Vanillin is alkylated using diethyl sulfate to produce 4-ethoxy-3-methoxybenzaldehyde.
Reduction: The protected vanillin is reduced using sodium borohydride (NaBH₄) to obtain 4-ethoxy-3-methoxybenzyl alcohol.
Bromination: The benzyl alcohol is brominated under solvent-free conditions to form the corresponding benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with 1H-indole-2,3-dione to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or benzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit heme polymerization, which is crucial for its antiplasmodium activity . The compound’s structure allows it to interact with heme molecules, preventing their polymerization and leading to the accumulation of toxic free heme within the parasite.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione and analogous compounds:
Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): Compounds like 1-(4-chlorobenzyl)- and 1-(4-fluorobenzyl)-isatin derivatives exhibit enhanced antimicrobial and antiviral activities due to increased electrophilicity at the indole core, facilitating interactions with microbial enzymes .
Synthetic Accessibility: Mannich reactions (e.g., 1-[(diethylamino)methyl] derivatives) achieve high yields (>85%) due to the stability of intermediates . Alkylation of isatin with substituted benzyl halides typically yields 70–90% products, though steric hindrance from bulky groups (e.g., 3,4-dichlorobenzyl) may reduce efficiency .
Biological Performance: Antitubercular Activity: 5-Fluoro-1H-indole-2,3-dione-3-thiosemicarbazones (MIC: 10–20 μg/mL) demonstrate the importance of fluorine in enhancing lipophilicity and membrane penetration . Anticancer Potential: Diethylaminomethyl derivatives exhibit cytotoxicity via inhibition of topoisomerase II, with IC₅₀ values comparable to doxorubicin in some cases .
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of isatin derivatives is highly substituent-dependent:
- N1-Benzyl Substitution :
- C3 Modification : Thiosemicarbazone or hydrazone derivatives at C3 (e.g., compound 15 in ) show enhanced metal-chelating activity, relevant for anticancer and antitubercular applications .
Biological Activity
1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 325.4 g/mol. The structure features an indole core with a 2,3-dione functionality and an ethoxy-methoxy-substituted benzyl group. These structural elements contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione |
| Canonical SMILES | CC(=O)C1=C(NC(=O)C2=C(C=CC=C2)C(=O)N1)C(=O)C=C1C=CC=C(C)C(=O)N2 |
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain substituted indoles can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
The mechanism of action for these compounds often involves the modulation of key signaling pathways associated with cancer progression. Indoles can interact with various receptors and enzymes, leading to altered cellular responses such as apoptosis and cell cycle arrest. Specifically, the presence of the 2,3-dione moiety is believed to enhance the compound's ability to form reactive intermediates that can induce oxidative stress in cancer cells.
Antimicrobial Properties
Indole derivatives have also been studied for their antimicrobial activities. The structural features of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione may contribute to its potential effectiveness against bacterial and fungal pathogens. The ability to disrupt microbial cell membranes or inhibit essential enzymatic functions is a key area of interest in this research field.
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various indole derivatives on MDA-MB-468 cells and found that certain substitutions significantly enhanced potency. For example, compounds with specific arylmethyl groups demonstrated GI50 values under 10 µM . This suggests that similar modifications in 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione could yield enhanced anticancer activity.
Photolytic Behavior
Research on the photolytic behavior of related indole derivatives has shown that exposure to UV light can lead to significant degradation of these compounds. This property may be relevant for applications in phototherapy or as photoprotective agents in cosmetic formulations .
Q & A
Q. What are the key synthetic steps for preparing 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione, and what reaction conditions optimize intermediate yields?
The synthesis involves a four-step pathway:
Alkylation : Vanillin is alkylated with diethyl sulfate to yield 4-ethoxy-3-methoxybenzaldehyde (79% yield).
Reduction : NaBH₄-mediated reduction of the aldehyde to 4-ethoxy-3-methoxybenzyl alcohol (96% yield via solvent-free grinding).
Bromination : Solvent-free bromination using HBr or PBr₃ produces the benzyl bromide intermediate.
Bimolecular nucleophilic substitution (SN2) : Reaction with indole-2,3-dione derivatives under basic conditions yields the final product (58% yield) .
Optimization strategies include solvent-free conditions for bromination and controlled stoichiometry in SN2 reactions.
Q. How is the heme polymerization inhibitory activity (HPIA) of this compound assessed, and what statistical methods validate IC₅₀ determinations?
HPIA is evaluated using a spectrophotometric assay monitoring heme polymerization inhibition. Serial dilutions of the compound are tested alongside controls (e.g., chloroquine, IC₅₀ = 4.37 mM). Dose-response curves are analyzed via nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism®), with IC₅₀ values calculated using the Hill equation . Triplicate experiments and ANOVA ensure statistical validity.
Q. What spectroscopic and crystallographic methods are employed for structural elucidation?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxy/methoxy protons at δ 1.3–3.9 ppm; indole-dione carbonyls at δ 160–180 ppm) .
- X-ray diffraction : SHELXL refines crystal structures (monoclinic systems, space group P2₁/c) with R-factors < 0.06, resolving bond lengths and angles .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can solvent-free bromination improve the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione, and what mechanistic insights support this approach?
Solvent-free bromination enhances atom economy and reduces waste. Mechanistically, HBr or PBr₃ directly activates the hydroxyl group of 4-ethoxy-3-methoxybenzyl alcohol, forming a leaving group (H₂O or HOPBr₂) for Br⁻ substitution. This method avoids side reactions (e.g., ether cleavage) and achieves >90% conversion, as confirmed by TLC and GC-MS .
Q. What crystallographic challenges arise in resolving Z/E isomerism in indole-2,3-dione derivatives, and how do SHELXL refinement strategies address these?
Z/E isomers exhibit near-identical NMR profiles but distinct X-ray diffraction patterns. Challenges include:
Q. How can PET radiolabeling strategies (e.g., ¹⁸F/¹¹C) be adapted to study the biodistribution of indole-2,3-dione derivatives in apoptosis models?
Radiolabeling involves:
Precursor synthesis : Introduce a bromoethoxy or tosyl group at the benzyl position for ¹⁸F substitution (e.g., using K¹⁸F/kryptofix).
Biodistribution studies : Administer [¹⁸F]-labeled compound in murine apoptosis models (e.g., cycloheximide-induced liver injury).
PET imaging : Quantify uptake in target organs (e.g., liver/spleen) and correlate with caspase-3 inhibition (IC₅₀ < 5 µM) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact HPIA and caspase-3 selectivity?
- Methoxy groups : Enhance solubility but reduce HPIA (IC₅₀ increases to >10 mM).
- Ethoxy groups : Improve lipophilicity and heme binding (IC₅₀ = 3.63 mM).
Caspase-3 selectivity is maintained via sulfonamide interactions with the enzyme’s active site (Kᵢ < 1 µM) . Molecular docking (AutoDock Vina®) validates these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
